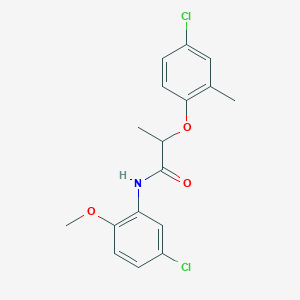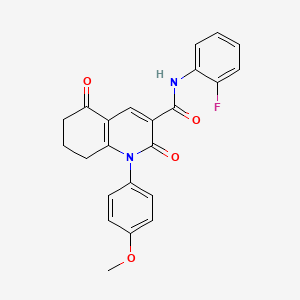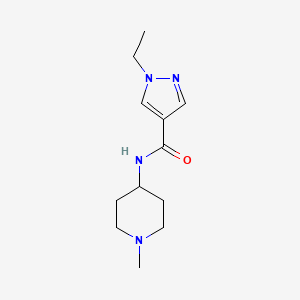![molecular formula C21H16ClN3O7S B10895564 2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10895564.png)
2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro, methoxy, nitrobenzoyl, and benzenesulfonate groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This involves the reaction of 3-nitrobenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Chlorination and methoxylation: The intermediate is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy groups.
Sulfonation: Finally, the compound is treated with benzenesulfonyl chloride to introduce the benzenesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-Chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyphenyl derivatives: These compounds share the chloro and methoxy groups but may have different substituents at other positions.
Nitrobenzoyl hydrazones: These compounds share the nitrobenzoyl hydrazone moiety but may lack the chloro, methoxy, or benzenesulfonate groups.
Uniqueness
The uniqueness of 2-chloro-6-methoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 1-benzenesulfonate lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16ClN3O7S |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
[2-chloro-6-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H16ClN3O7S/c1-31-19-11-14(13-23-24-21(26)15-6-5-7-16(12-15)25(27)28)10-18(22)20(19)32-33(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,26)/b23-13+ |
InChI Key |
IHCOEJMILXHTFZ-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895517.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)


![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)
